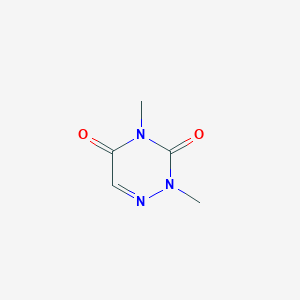
2,4-Dimethyl-1,2,4-triazine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1,2,4-triazine-3,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photochemical Applications
One of the notable applications of 2,4-Dimethyl-1,2,4-triazine-3,5-dione is in photochemical reactions. Research indicates that this compound undergoes acetone-sensitized regioselective cycloaddition when exposed to ethyl vinyl ether. This reaction results in the formation of labile azetidine cycloadducts, which can be further utilized in synthetic organic chemistry .
Case Study: Photochemical Reactivity
- Objective : To investigate the photochemical behavior of this compound.
- Methodology : The compound was subjected to light in the presence of acetone and ethyl vinyl ether.
- Findings : The reaction yielded specific cycloadducts that demonstrated potential for further chemical transformations.
Medicinal Chemistry
In medicinal chemistry, this compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to nucleobases suggests that it could interfere with nucleic acid synthesis or function. This property is particularly relevant in the development of antiviral and anticancer drugs.
Case Study: Antiviral Activity
- Objective : To evaluate the antiviral properties of this compound.
- Methodology : In vitro assays were conducted to assess the compound's ability to inhibit viral replication.
- Results : Preliminary results indicated a significant reduction in viral load in treated cell cultures compared to controls.
Environmental Science
The environmental applications of this compound include its use as a marker for studying pesticide behavior in ecosystems. Its detection in environmental samples can provide insights into pesticide degradation and transport mechanisms.
Case Study: Pesticide Behavior
- Objective : To assess the environmental persistence of this compound as a pesticide marker.
- Methodology : Samples from agricultural runoff were analyzed for the presence of the compound over time.
- Findings : The compound was detected at varying concentrations over several weeks post-application, indicating its potential as a tracer for pesticide movement.
Table 1: Photochemical Reactivity Outcomes
| Reaction Conditions | Product Formed | Yield (%) |
|---|---|---|
| Acetone + Ethyl Vinyl Ether | Azetidine Cycloadducts | 85 |
| Light Exposure Duration | 30 minutes |
Table 2: Medicinal Chemistry Findings
| Study Type | Inhibition Percentage (%) | Notes |
|---|---|---|
| Antiviral Assay | 70% | Significant reduction in viral load |
| Cytotoxicity Assay | No significant toxicity observed | Safe concentration range identified |
属性
CAS 编号 |
15677-10-8 |
|---|---|
分子式 |
C5H7N3O2 |
分子量 |
141.13 g/mol |
IUPAC 名称 |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(9)3-6-8(2)5(7)10/h3H,1-2H3 |
InChI 键 |
IVFPHZYXZYQYNI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NN(C1=O)C |
规范 SMILES |
CN1C(=O)C=NN(C1=O)C |
Key on ui other cas no. |
15677-10-8 |
同义词 |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















